4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a synthetic organic compound with the molecular formula C18H17ClN4O4S3. It belongs to the class of 2,1,3-benzothiadiazole derivatives, featuring a central benzothiadiazole core linked via a sulfonyl bridge to a piperazine ring, which is further substituted with a 4-chlorophenylsulfonyl group.
Molecular FormulaC16H15ClN4O4S3
Molecular Weight459.0 g/mol
Cat. No.B12171646
⚠ Attention: For research use only. Not for human or veterinary use.
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole: Chemical Identity and Core Structural Features
4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a synthetic organic compound with the molecular formula C18H17ClN4O4S3. It belongs to the class of 2,1,3-benzothiadiazole derivatives, featuring a central benzothiadiazole core linked via a sulfonyl bridge to a piperazine ring, which is further substituted with a 4-chlorophenylsulfonyl group [1]. This bis-sulfonamide architecture incorporates an electron-deficient heterocyclic core commonly explored in medicinal chemistry and materials science. The compound is cataloged by several chemical suppliers as a research chemical, with a molecular weight of approximately 485.0 g/mol and a purity typically ≥95% [1]. However, peer-reviewed pharmacological or materials-performance data for this specific compound are currently absent from the public scientific literature indexed in major databases such as PubMed and ChEMBL.
[1] PubChem Compound Summary. 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
Why 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole Cannot Be Readily Replaced by In-Class Analogs
In the absence of direct comparative biological or materials-performance data, the rationale against generic substitution is based on fundamental structure-activity relationship (SAR) principles. 2,1,3-Benzothiadiazole (BTD) derivatives are known for their strong electron-accepting character and photophysical properties, which are highly sensitive to the nature and position of substituents on both the BTD core and any pendant groups [1]. The specific combination of a 4-chlorophenylsulfonyl substituent on the piperazine ring and a sulfonyl linkage to the BTD-4-position creates a unique electronic and steric environment. Even closely related analogs, such as those with a 3-chlorophenyl isomer or a direct phenyl-piperazine link without the second sulfonyl group, would exhibit different molecular geometries, dipole moments, and potentially altered target binding profiles. Without quantitative head-to-head comparison data, however, the magnitude and practical significance of these differences for a specific application remain unquantified.
[1] Neto, B. A. D., et al. (2010). Benzothiadiazoles: synthesis, photophysical and biological properties and palladacycles. Química Nova, 33(8), 1795-1804. DOI: 10.1590/S0100-40422010000800030 View Source
Quantitative Differentiation Evidence for 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
Application Scenarios for 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole Based on Available Evidence
Note on the Absence of Evidence-Based Application Scenarios
The generation of specific, evidence-backed application scenarios is not possible due to the complete lack of quantitative comparative data for this compound in the accessible scientific and patent literature. No verified bioactivity, selectivity, stability, or materials-performance metrics exist to justify its selection over any specific analog for a defined research or industrial task. Any proposed use would be speculative and fall outside the scope of this evidence guide, which requires direct linkage to the quantitative evidence established in Section 3.
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